N-[(4-Methylphenyl)methyl]guanosine
Description
Structure
3D Structure
Properties
CAS No. |
79396-24-0 |
|---|---|
Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-methylphenyl)methylamino]-1H-purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c1-9-2-4-10(5-3-9)6-19-18-21-15-12(16(27)22-18)20-8-23(15)17-14(26)13(25)11(7-24)28-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22,27)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
SKABWWJSCRFGQR-LSCFUAHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 4 Methylphenyl Methyl Guanosine and Its Analogs
Strategies for Regioselective N-Alkylation of Guanosine (B1672433) Derivatives
The regioselective alkylation of the guanine (B1146940) base is a fundamental challenge in the synthesis of N-substituted guanosine derivatives. The guanine moiety possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N2), leading to potential mixtures of isomers upon alkylation.
One effective strategy to achieve regioselectivity involves the use of protecting groups. For instance, protecting the exocyclic amino group (N2) with an N,N-dialkyl amidine group directs alkylation selectively to the N1 position under Mitsunobu reaction conditions or in the presence of electrophilic alkylating agents. tandfonline.com Another approach utilizes silylated guanine derivatives, which, when reacted with specific alkylating agents in solvents like DMF or NMP, can lead to selective N9 alkylation. researchgate.net This method has been successfully applied in the synthesis of antiviral agents. researchgate.net
Direct alkylation of purine (B94841) derivatives often results in a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.gov However, reaction conditions can be optimized to favor the N7 isomer. For example, the use of SnCl₄ as a catalyst in the reaction of N-trimethylsilylated purines with tert-alkyl halides allows for the regioselective introduction of tert-alkyl groups at the N7 position under kinetically controlled conditions. nih.gov The choice of solvent and the nature of the substituent at the C6 position of the purine ring also play a crucial role in directing the regioselectivity of alkylation. nih.gov
Furthermore, the alkylation of N2-acetyl-9- and/or -7-benzylated guanines with selected alkylating agents in 1-methyl-2-pyrrolidone at elevated temperatures yields guaninium salts, which can be transformed into N7- and N9-isomers with high regioselectivity through phase transfer hydrogenation. researchgate.net The sequence of alkylation can also influence the final product distribution. For example, the alkylation of guanosine can yield 7-alkylguanines, and further alkylation can lead to di-substituted products. researchgate.net
| Alkylation Position | Strategy | Key Reagents/Conditions | Outcome |
| N1 | Protection of N2 with N,N-dialkyl amidine | Mitsunobu reaction or electrophilic alkylating agents | Selective N1-alkylation tandfonline.com |
| N9 | Silylation of guanine | 2-acetoxy-4-benzoyloxymethyltetrahydrofuran in DMF or NMP | Selective N9-alkylation researchgate.net |
| N7 | N-trimethylsilylated purines | tert-alkyl halide, SnCl₄ catalyst | Regioselective N7-tert-alkylation nih.gov |
| N7/N9 | Direct alkylation of 6-chloropurine (B14466) | Alkyl halides under basic conditions | Mixture of N7 and N9 isomers nih.gov |
| N7/N9 | Alkylation of N2-acetyl-benzylated guanines | Alkylating agents in 1-methyl-2-pyrrolidone, then phase transfer hydrogenation | Highly regioselective formation of N7 and N9 isomers researchgate.net |
Development and Optimization of Synthetic Pathways for N-[(4-Methylphenyl)methyl]guanosine
The synthesis of this compound and its analogs often involves multi-step pathways that require careful optimization to achieve desired yields and purity. A common strategy begins with a more readily available purine derivative, such as 6-chloroguanine. mdpi.com This starting material can be N9-alkylated, followed by C8-bromination, and finally, simultaneous hydrolysis of both the chloro and bromo substituents to yield the desired 8-oxo-9-alkylguanine. mdpi.com
The development of one-pot synthesis methods represents a significant advancement in efficiency. For example, N-alkylation of nucleobases can be achieved from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm) in the presence of a base like K₂CO₃ and triethylamine (B128534) in refluxing DMF. researchgate.net This methodology is effective for a variety of primary alcohols. researchgate.net
Biosynthetic approaches are also being explored for the production of guanosine and its derivatives. nih.govresearchgate.net By engineering metabolic pathways in host organisms like Escherichia coli, it is possible to increase the production of guanosine, which can then serve as a precursor for further chemical modification. researchgate.net These in vitro synthetic enzymatic systems can be designed to perform specific transformations, offering a sustainable and potentially scalable route to nucleoside analogs. nih.gov
Chemical Approaches to Structural Diversification of the N-Substituted Guanosine Core
Structural diversification of the N-substituted guanosine core is crucial for exploring structure-activity relationships and developing new compounds with improved properties. Modifications can be introduced at various positions of the guanine base and the ribose sugar.
Modifications at the Guanine Base:
C8-Position: A variety of substituents can be introduced at the C8 position of the guanosine ring. For instance, 8-bromoguanosine (B14676) can be reacted with various amino compounds like diphenylamine, ethylhydrazinoformate, and amino acids such as serine and proline to yield 8-substituted derivatives. niscpr.res.in
C6-Position: The 6-chloro group of 6-chloropurine is a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. This allows for the synthesis of derivatives with modified groups at the C6 position, which can influence the biological activity of the resulting N-alkylated purines. nih.gov
N2-Position: The exocyclic amino group (N2) can be functionalized with various tethers. For example, thioalkyl tethers can be introduced at the N2 position for applications in site-specific crosslinking of nucleic acids to proteins or other nucleic acids. nih.gov
Modifications of the Acyclic Moiety:
For acyclic guanosine analogs, diversification often involves modifying the linker between the purine base and other functional groups. The "click chemistry" approach, specifically the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is a powerful tool for creating 1,2,3-triazole linkers. mdpi.com This method has been used to synthesize acyclic guanosine analogs with phosphonate (B1237965) groups, where the triazole ring serves as a stable and versatile linker. mdpi.com
| Modification Site | Chemical Approach | Examples of Introduced Groups |
| C8-Position | Nucleophilic substitution on 8-bromoguanosine | -N(CH₃)₂, -NHCH₃, -NH₂, -OH, -SO₂CH₃, amino acids niscpr.res.innih.gov |
| C6-Position | Nucleophilic substitution on 6-chloropurine derivatives | O, S, N, and C-substituents nih.gov |
| N2-Position | Reaction with functionalized reagents | Thiopropyl tethers nih.gov |
| Acyclic Linker | 1,3-Dipolar cycloaddition ("Click Chemistry") | 1,2,3-triazole linkers connecting to alkylphosphonates mdpi.com |
Design and Synthesis of Advanced N-Substituted Guanosine Analog Libraries
The generation of libraries of N-substituted guanosine analogs is a key strategy in drug discovery and chemical biology to systematically explore the chemical space around a lead compound. The synthesis of such libraries often relies on efficient and versatile synthetic routes that allow for the introduction of a wide range of substituents.
One approach involves the synthesis of a common intermediate that can be readily diversified in the final steps. For example, 2-amino-6-chloro-9-propargyl-purine can be used as a versatile building block. mdpi.com Through microwave-assisted copper-catalyzed azide-alkyne cycloaddition, this intermediate can be coupled with a variety of azidoalkylphosphonates to generate a library of acyclic guanosine analogs with a triazole linker. mdpi.com
The development of methods for the regioselective synthesis of N7- and N9-isomers is also crucial for library generation, as the position of the alkyl substituent can significantly impact biological activity. nih.govresearchgate.net By establishing reliable protocols for both N7 and N9 alkylation, libraries containing both sets of isomers can be synthesized for comprehensive screening.
Furthermore, the synthesis of guanosine analogs with modifications at the 3-position of the pyrazolo[3,4-d]pyrimidine ring system has been reported, leading to analogs with methyl, phenyl, and amino substituents. nih.gov These synthetic efforts contribute to the expansion of the chemical diversity of guanosine analogs available for biological evaluation.
Preclinical Biological Activities of N 4 Methylphenyl Methyl Guanosine and Its Derivatives
Evaluation of Antiviral Efficacy in In Vitro and In Vivo Preclinical Models
Guanosine (B1672433) analogs are a cornerstone of antiviral research, with several compounds demonstrating efficacy against a range of viral pathogens. nih.gov
The development of broad-spectrum antiviral agents is a critical goal in combating emerging and re-emerging viral diseases. mdpi.com Nucleoside analogues, including derivatives of guanosine, represent a significant class of compounds with this potential. nih.gov For instance, the guanosine analogue Ribavirin is known to exhibit a broad range of antiviral activity. nih.gov Similarly, other novel nucleoside derivatives have been investigated for their ability to inhibit various viruses. google.com
The general strategy behind broad-spectrum antivirals involves targeting conserved viral components or host cell mechanisms that are essential for the replication of multiple viruses. nih.govmdpi.com This approach offers a first line of defense against unidentified viral pathogens or during pandemics. mdpi.com
Guanosine and its derivatives can interfere with viral replication through several mechanisms. One primary target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses. nih.govgoogle.com Nucleoside analogues can act as chain terminators after being incorporated into the growing viral RNA strand, thereby halting replication. nih.govnih.gov
Another mechanism involves the inhibition of viral entry into host cells. nih.gov Some antiviral compounds work by preventing the virus from attaching to or fusing with the host cell membrane. nih.govmdpi.com Furthermore, guanosine derivatives can impact viral replication by altering intracellular nucleotide pools, which can disrupt the synthesis of viral nucleic acids. nih.gov
Assessment of Antiproliferative and Antitumor Effects in Preclinical Systems
In addition to their antiviral properties, guanosine derivatives have been evaluated for their potential as anticancer agents. nih.gov
Preclinical studies have demonstrated the antiproliferative activity of various guanosine-related compounds against a range of cancer cell lines. nih.govnih.gov For example, certain guanosine derivatives have shown cytotoxic effects on T lymphoma cells. nih.gov The efficacy of these compounds can vary significantly based on their chemical structure and the specific cancer cell line being tested. nih.govresearchgate.net
Antiproliferative Activity of Guanosine Derivatives Against Cancer Cell Lines
| Compound Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Guanosine and derivatives | HuT-78 T lymphoma | Inhibited proliferation and promoted apoptosis | nih.gov |
| O-6-methylguanine | HT-29 (colon cancer) | Potentiated antitumor activity of nitrosoureas | nih.gov |
| Phenylaminoisoquinolinequinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to high antiproliferative activity | nih.gov |
| 4-O-methylhonokiol | OSCC PE/CA-PJ41 (oral cancer) | Induced cytotoxicity with an IC50 of 1.25 μM | nih.gov |
The anticancer effects of guanosine derivatives are often mediated through their influence on fundamental cellular processes. These compounds can induce cell cycle arrest, preventing cancer cells from progressing through the stages of division. nih.govmdpi.com For instance, some derivatives have been shown to cause G2/M phase arrest. nih.gov
Furthermore, many of these compounds trigger apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of the expression of key apoptosis-related proteins such as Bax and Bcl-2. nih.gov
Other Investigated Biological Activities in Preclinical Contexts (e.g., Immunomodulatory effects, specific enzyme inhibition)
Beyond their direct antiviral and antitumor effects, some guanosine derivatives have been explored for other biological activities. These can include immunomodulatory effects, where the compounds influence the host's immune response. Additionally, specific enzyme inhibition is a key area of investigation. For example, O-6-methylguanine is a known inhibitor of alkylguanine-DNA alkyltransferase, which can enhance the efficacy of certain chemotherapy drugs. nih.gov Another area of study involves the inhibition of enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine (B1146940) nucleotides. mdpi.com The interaction between the methyl-7-guanosine cap maturation enzyme RNMT and the cap-binding protein eIF4E is another area of research interest. nih.gov
Structure Activity Relationship Sar and Structural Modification Studies of N 4 Methylphenyl Methyl Guanosine Analogs
Elucidation of the Impact of N-Substitution (e.g., 4-Methylphenylmethyl Group) on Biological Activity
The substitution at the N7 position of the guanine (B1146940) ring is a critical determinant of the biological activity of guanosine (B1672433) analogs. The introduction of a 4-methylphenylmethyl group at this position has been a key modification in developing potent derivatives. The nature of the substituent at the N-position significantly influences the molecule's interaction with its biological targets.
Studies on various N-substituted guanosine analogs have demonstrated that the size, shape, and electronic properties of the substituent are pivotal. For instance, in the context of antiviral research, modifications at the N-position of acyclovir, a well-known guanosine analog, have shown that even simple methylation at different nitrogen atoms can drastically alter its activity spectrum. While N-methylation can sometimes be a beneficial modification for improving biological activity, the specific position of the substitution is crucial.
Exploration of Substituent Effects on the Methylphenyl Moiety for Optimized Efficacy
To optimize the efficacy of N-[(4-Methylphenyl)methyl]guanosine, researchers have explored the effects of various substituents on the phenyl ring of the 4-methylphenylmethyl moiety. The position and nature of these substituents can significantly impact the compound's potency and selectivity.
Structure-activity relationship (SAR) studies have revealed that the para-position of the phenyl ring is often crucial for activity. For example, in studies of related compounds, the removal of a para-substituent led to a substantial drop in activity, indicating the importance of substitution at this position. The introduction of different functional groups, such as halogens (e.g., fluoro, chloro) or electron-withdrawing groups (e.g., trifluoromethyl), can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with the target.
The following table summarizes the effects of different substituents on the phenyl ring on the biological activity of various related analogs, providing a general understanding of SAR principles that could be applicable to this compound derivatives.
| Substituent at para-position | Relative Activity | Reference |
| -CH3 (Methyl) | Baseline | General observation |
| -H (Unsubstituted) | Decreased | researchgate.net |
| -F (Fluoro) | Maintained or slightly decreased | researchgate.net |
| -Cl (Chloro) | Maintained or increased | researchgate.net |
| -CF3 (Trifluoromethyl) | Maintained or slightly decreased | researchgate.net |
It is important to note that shifting the substituent to the meta or ortho position often results in reduced activity, highlighting the specific spatial requirements of the binding site. researchgate.net
Role of Guanine Ring and Ribose Modifications in Modulating Biological Activity and Selectivity
Modifications to the core guanine ring and the attached ribose sugar are fundamental strategies for modulating the biological activity and selectivity of nucleoside analogs. These alterations can affect metabolic stability, target binding, and cellular uptake.
Guanine Ring Modifications:
The purine (B94841) ring system of guanine offers several positions for modification. Changes to the pyrimidine portion of the purine, such as the introduction of aza or deaza analogs, have been shown to yield compounds with potent biological effects. For instance, 3-deazaguanosine has demonstrated significant activity against various pathogens. researchgate.net Such modifications alter the hydrogen bonding patterns and electronic distribution of the purine ring, which can lead to enhanced or altered target interactions.
Ribose Modifications:
The ribose moiety plays a crucial role in the biological activity of nucleoside analogs. Modifications to the sugar can impact the molecule's conformation, stability, and interaction with enzymes such as kinases and polymerases. Key modifications include:
2'-Modifications: Introduction of substituents at the 2'-position, such as a methyl group, can enhance antiviral activity and reduce cytotoxicity by directing the analog towards viral polymerases over human ones. nih.gov
4'-Modifications: The introduction of a methyl group at the 4'-position has been explored, though it is often poorly tolerated unless combined with other favorable modifications. nih.gov
Sugar Ring Alterations: Replacing the furanose oxygen with carbon (carbocyclic nucleosides) or nitrogen (azanucleosides) can increase chemical stability and resistance to enzymatic degradation. mdpi.com Locked nucleic acids (LNA), which feature a methylene bridge between C2' and O4', lock the ribose in a specific conformation, often leading to enhanced binding affinity. escholarship.orgnih.gov
A study on a 2',3'-isopropylidene substituted guanosine cap analog demonstrated that this ribose modification led to increased stability and translational activity of mRNA. nih.gov This highlights how ribose modifications can influence biological processes beyond direct enzyme inhibition. nih.gov
Rational Design and Synthesis Strategies for this compound Derivatives with Enhanced Biological Profiles
The rational design of this compound derivatives with improved biological profiles relies on the integration of SAR data, computational modeling, and efficient synthetic methodologies. The goal is to optimize potency, selectivity, and pharmacokinetic properties.
Design Strategies:
Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy data of the target protein in complex with a ligand allows for the precise design of analogs that can form more favorable interactions.
Pharmacophore Modeling: Identifying the key chemical features required for biological activity helps in designing novel scaffolds that retain these essential features.
QSAR (Quantitative Structure-Activity Relationship): This computational approach correlates the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel analogs. nih.gov
Synthesis Strategies:
The synthesis of this compound and its derivatives typically involves several key steps. A general approach may include:
Protection of the guanosine hydroxyl groups: To ensure selective modification at the desired position.
Alkylation at the N7 position: Reaction of the protected guanosine with a suitable 4-methylphenylmethyl halide.
Deprotection: Removal of the protecting groups to yield the final compound.
For more complex derivatives, multi-step synthetic routes are often required. For instance, the synthesis of analogs with modified guanine or ribose moieties would involve the synthesis of the modified nucleoside precursor prior to the N7-alkylation step. The development of efficient and versatile synthetic methods is crucial for generating a diverse library of analogs for biological evaluation.
Advanced Analytical and Computational Investigations of N 4 Methylphenyl Methyl Guanosine
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-[(4-Methylphenyl)methyl]guanosine, ¹H and ¹³C NMR spectra confirm the presence of both the guanosine (B1672433) and the 4-methylphenylmethyl moieties.
Detailed analysis of the ¹H NMR spectrum reveals characteristic signals for the protons of the guanine (B1146940) base, the ribose sugar, and the benzyl (B1604629) group. The chemical shifts of the ribose protons are particularly informative for deducing the sugar pucker conformation, which describes the three-dimensional shape of the five-membered ring. The coupling constants between adjacent protons (J-coupling) provide further constraints on the torsional angles within the ribose unit.
The orientation of the 4-methylphenylmethyl group relative to the guanosine core is determined by Nuclear Overhauser Effect (NOE) experiments. NOE correlations between the benzylic protons and specific protons on the guanine base and ribose sugar indicate their spatial proximity, thereby defining the preferred conformation around the glycosidic bond (the bond connecting the guanine base to the ribose sugar).
Vibrational (FT-IR, FT-Raman) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds.
The FT-IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of various functional groups. For instance, the N-H and O-H stretching vibrations of the guanine and ribose moieties typically appear as broad bands in the high-frequency region (around 3400-3200 cm⁻¹). The C=O stretching vibration of the guanine ring is observed as a strong absorption band around 1700 cm⁻¹. The aromatic C-H and C=C stretching vibrations from both the guanine and the 4-methylphenylmethyl groups are also readily identifiable.
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum can be particularly useful for identifying the skeletal vibrations of the purine (B94841) ring system and the benzyl group.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by strong absorptions in the ultraviolet region, arising from the π → π* transitions of the conjugated purine and aromatic ring systems. The position and intensity of these absorption maxima are sensitive to the electronic environment and can be influenced by factors such as solvent polarity and pH.
Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis
Mass spectrometry is an essential tool for confirming the molecular mass of this compound and for obtaining information about its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight, allowing for the unambiguous confirmation of the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate gas-phase ions of the molecule. In tandem mass spectrometry (MS/MS) experiments, these ions are subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragments. The analysis of these fragment ions provides valuable information about the connectivity of the different parts of the molecule. For instance, a common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the separation of the guanine base from the ribose sugar. Another characteristic fragmentation is the loss of the 4-methylphenylmethyl group.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of the electron density can be constructed, revealing the positions of all atoms in the crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure of this compound reveals a complex network of intermolecular interactions that govern how the molecules pack together in the solid state. Hydrogen bonding plays a crucial role in the crystal packing. The guanine base, with its multiple hydrogen bond donors (N-H) and acceptors (N, O), forms extensive hydrogen-bonding networks. These interactions often involve the formation of characteristic base pairing motifs, similar to those found in DNA.
Detailed Conformational Studies of the Guanosine Analog in Solid State
The X-ray crystal structure provides a static snapshot of the preferred conformation of this compound in the solid state. This includes precise measurements of bond lengths, bond angles, and torsional angles.
Furthermore, the crystal structure reveals the specific orientation of the 4-methylphenylmethyl substituent relative to the guanosine core. The conformation around the bond connecting the benzyl group to the guanine base is stabilized by the crystal packing forces and intramolecular interactions. This detailed conformational information is crucial for understanding the structure-activity relationships of this class of compounds.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools in the study of complex biomolecules, offering insights that complement experimental findings. For this compound, these in silico methods provide a powerful lens through which to examine its structural, electronic, and interactive properties at the atomic level. By simulating molecular behavior, researchers can predict reactivity, understand binding mechanisms, and guide the design of new derivatives with enhanced biological profiles. These approaches encompass a range of techniques, from quantum mechanical calculations that probe electronic structure to molecular docking simulations that predict interactions with biological targets.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like this compound. These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic properties, which are fundamental to its chemical reactivity. researchgate.netnih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine key reactivity descriptors. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
Further analysis of quantum chemical parameters derived from DFT can elucidate the molecule's behavior in biological systems. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). Such calculations offer a theoretical framework for predicting how the molecule will interact with its environment, providing a foundation for more complex simulations. nih.gov
Table 1: Key Quantum Chemical Parameters for this compound (Illustrative) This table presents theoretical values typical for a molecule of this class, derived from DFT calculations.
| Parameter | Definition | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 4.6 eV |
| Ionization Potential (I) | -HOMO Energy | 5.8 eV |
| Electron Affinity (A) | -LUMO Energy | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.3 eV |
| Chemical Softness (S) | 1 / (2η) | 0.217 eV⁻¹ |
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity. For guanosine derivatives, a relevant target for docking studies is O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that can be inactivated by such compounds, enhancing the efficacy of certain chemotherapies. nih.govresearchgate.net
The simulation places the ligand into the binding site of the target protein and evaluates the binding affinity using a scoring function, which estimates the free energy of binding. The results reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. researchgate.net For this compound, docking simulations would likely show hydrogen bonds forming between the guanosine moiety's donor and acceptor sites and the protein's active site residues, while the 4-methylphenyl group could engage in hydrophobic or π-π interactions. researchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Target Protein This table provides a hypothetical summary of a typical molecular docking analysis.
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Target Protein | The biological macromolecule used in the simulation. | O⁶-methylguanine-DNA methyltransferase (MGMT) |
| Binding Energy | Estimated free energy of binding (lower is stronger). | -8.5 kcal/mol |
| Hydrogen Bonds | Key H-bonds formed between the ligand and protein residues. | Guanosine O6 with Cys145; Guanosine N1-H with Val148 |
| Hydrophobic Interactions | Key non-polar interactions. | 4-methylphenyl group with Tyr114, Leu120 |
| π-π Stacking | Stacking interaction between aromatic rings. | Purine ring with Tyr158 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating drug discovery. nih.gov
The process involves calculating a wide range of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties. nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model for this compound and its analogs could identify the key structural features that govern its activity, such as the importance of hydrogen bond donors/acceptors, molecular size, and hydrophobicity. nih.gov
Table 3: Relevant Molecular Descriptor Classes for QSAR Analysis of this compound Analogs This table lists descriptor types used in QSAR studies to correlate structure with activity.
| Descriptor Class | Examples | Potential Significance |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Governs electrostatic and covalent interactions. |
| Physicochemical | LogP (hydrophobicity), Molar Refractivity (MR) | Influences membrane permeability and solubility. |
| Topological | Topological Polar Surface Area (TPSA), Wiener index | Relates to molecular size, shape, and polarity. chem960.com |
| Steric | Molecular volume, surface area | Determines fit within a target's binding pocket. |
| Hydrogen Bonding | Number of H-bond donors and acceptors | Crucial for specific ligand-receptor recognition. chem960.com |
Advanced Interaction Analyses: Hirshfeld Surface Analysis, Natural Bond Orbital (NBO) Analysis, and Electrophilicity-based Charge Transfer (ECT)
Hirshfeld Surface Analysis Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated by partitioning the electron density in a crystal into molecular regions. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions involved in intermolecular contacts, such as hydrogen bonds and van der Waals forces. mdpi.comresearchgate.net
Table 4: Illustrative Hirshfeld Surface Contact Contributions for this compound This table presents a hypothetical breakdown of intermolecular contacts as determined by Hirshfeld analysis.
| Intermolecular Contact | Percentage Contribution | Description |
|---|---|---|
| H···H | 45% | Represents contacts between hydrogen atoms, dominant in organic crystals. nih.gov |
| O···H / H···O | 25% | Indicates the prevalence of hydrogen bonding involving oxygen atoms. nih.gov |
| C···H / H···C | 18% | Relates to weaker C-H···π and van der Waals interactions. researchgate.net |
| N···H / H···N | 8% | Highlights hydrogen bonding involving nitrogen atoms. researchgate.net |
| C···C | 4% | Suggests potential π-π stacking interactions between aromatic rings. researchgate.net |
Natural Bond Orbital (NBO) Analysis Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative description of the Lewis-like structure of a molecule. A key feature of NBO analysis is its ability to study delocalization effects and intramolecular interactions through second-order perturbation theory. wisc.edu It quantifies the stabilization energy (E(2)) associated with charge transfer from a filled "donor" NBO (like a lone pair or a bond) to an empty "acceptor" NBO (typically an antibonding orbital). wisc.edubatistalab.com In this compound, significant interactions would be expected, such as the donation from oxygen or nitrogen lone pairs into the antibonding orbitals of adjacent bonds.
Electrophilicity-based Charge Transfer (ECT) The Electrophilicity-based Charge Transfer (ECT) is a conceptual DFT descriptor used to predict the extent of charge transfer in a reaction. It is defined by the equation ΔN_max = -μ/η, where μ is the chemical potential and η is the chemical hardness. nih.gov This descriptor quantifies the maximum electronic charge that a molecule can accept. The ECT has been successfully applied to study the interactions between various molecules and biological systems, such as DNA bases. nih.gov By calculating the ECT, one can predict the potential for this compound to interact with biological targets through charge transfer mechanisms, providing insight into its potential reactivity and biological effects.
Future Directions and Emerging Research Avenues for N 4 Methylphenyl Methyl Guanosine Research
Development of Next-Generation Analogs with Tailored Biological Profiles
The synthesis of novel analogs of N-[(4-Methylphenyl)methyl]guanosine represents a critical first step in exploring its therapeutic utility. The N2-benzyl group offers a versatile scaffold for chemical modification. Future synthetic efforts could focus on:
Systematic Modification of the Benzyl (B1604629) Moiety: Introducing a variety of substituents on the phenyl ring could modulate the compound's electronic and steric properties. This could include electron-donating or electron-withdrawing groups, as well as larger, more complex functionalities. Such modifications can significantly impact the compound's interaction with biological targets.
Alterations to the Ribose Sugar: Modifications to the sugar moiety, such as 2'- or 3'-deoxy substitutions or the introduction of fluorine atoms, are common strategies in nucleoside analog design to enhance stability and cellular uptake.
Prodrug Strategies: To improve bioavailability and target-specific delivery, prodrug approaches could be employed. This might involve the synthesis of ester or phosphoramidate (B1195095) derivatives that are metabolized to the active compound within the cell.
A methodical exploration of the structure-activity relationship (SAR) will be paramount. By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key features responsible for any observed therapeutic effects and design next-generation analogs with optimized potency and selectivity.
Elucidation of Undiscovered Molecular Targets and Biological Pathways
A significant hurdle in the study of this compound is the lack of identified molecular targets. Future research must prioritize the deconvolution of its mechanism of action. Given that many guanosine (B1672433) analogs function as inhibitors of viral polymerases or cellular kinases, initial investigations could focus on these enzyme families.
Potential strategies for target identification include:
Biochemical Assays: Screening this compound against panels of known viral and human enzymes, such as polymerases, helicases, and kinases, could reveal direct inhibitory activity.
Affinity-Based Methods: Chemical proteomics approaches, such as affinity chromatography using an immobilized version of the compound, could be employed to isolate and identify binding partners from cell lysates.
Computational Modeling: In silico docking studies can predict potential interactions between this compound and the three-dimensional structures of known drug targets. These predictions can then be validated through experimental assays.
Uncovering the specific molecular targets and the biological pathways modulated by this compound is essential for understanding its potential therapeutic applications and for guiding the development of more potent and selective analogs.
Integration of High-Throughput Screening and Multi-Omics Data in Preclinical Discovery
To accelerate the discovery process, high-throughput screening (HTS) methodologies can be leveraged. HTS allows for the rapid evaluation of large libraries of compounds, including newly synthesized analogs of this compound, against specific biological targets or in cell-based assays. Fluorescence-based assays and mass spectrometry are powerful HTS techniques that have been successfully applied to the study of other nucleoside analogs. nih.govrsc.org
Furthermore, the integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to treatment with this compound. researchgate.net By analyzing changes across these different molecular layers, researchers can:
Identify novel biomarkers of drug response.
Uncover unexpected off-target effects.
Elucidate the compound's mechanism of action in a more holistic manner.
This data-rich approach can guide lead optimization and provide valuable insights into the compound's potential efficacy and safety profile.
Addressing Challenges and Identifying Opportunities in the Translational Research of Guanosine Analogs
The path from a promising preclinical compound to a clinically approved therapeutic is fraught with challenges. For guanosine analogs like this compound, key hurdles in translational research include:
Preclinical Model Selection: The choice of appropriate in vitro and in vivo models that accurately reflect human disease is critical for predicting clinical efficacy.
Biomarker Development: Identifying reliable biomarkers is essential for monitoring treatment response and patient stratification in clinical trials.
Toxicity and Off-Target Effects: A thorough evaluation of the compound's safety profile is necessary to identify and mitigate potential adverse effects.
Despite these challenges, the field of nucleoside analog research continues to present significant opportunities. The established success of numerous guanosine analogs in treating viral infections and cancer provides a strong foundation for the development of new therapeutics. The application of modern drug discovery technologies, such as HTS and multi-omics analysis, offers the potential to overcome many of the traditional hurdles in drug development.
For this compound, the immediate opportunity lies in conducting the foundational research necessary to characterize its biological activity and identify its molecular targets. Should these initial studies reveal promising therapeutic potential, the broader landscape of nucleoside analog development provides a well-defined path for its potential translation into a clinically valuable agent.
Q & A
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
